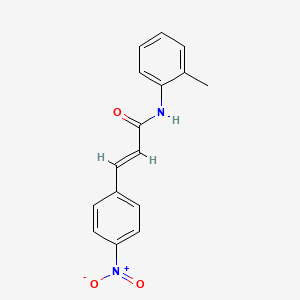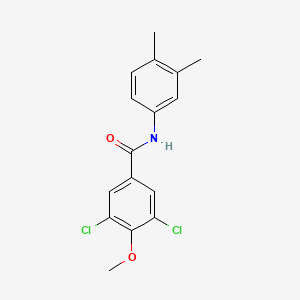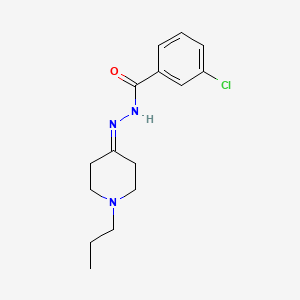
N-benzyl-2,4-dichloro-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2,4-dichloro-N-ethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is a colorless, oily liquid with a slightly sweet odor and is widely used in sprays, lotions, and other insect repellent products.
Mécanisme D'action
The exact mechanism of action of N-benzyl-2,4-dichloro-N-ethylbenzamide is not fully understood, but it is believed to work by blocking the insects' ability to detect human odors. This compound is thought to interfere with the insects' olfactory receptors, making it difficult for them to locate and bite humans.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity in humans when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. This compound has also been found to have some effects on the central nervous system, although the exact mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2,4-dichloro-N-ethylbenzamide is a highly effective insect repellent and is widely used in laboratory experiments involving insects. However, it is important to use this compound in a controlled manner and to take precautions to avoid skin contact and inhalation. This compound can also be toxic to some non-target organisms, so it is important to use it with caution in outdoor experiments.
Orientations Futures
There are several areas of research that could be pursued in the future related to N-benzyl-2,4-dichloro-N-ethylbenzamide. These include:
1. Developing new and more effective insect repellents that are less toxic and more environmentally friendly than this compound.
2. Studying the mechanism of action of this compound in more detail to better understand how it works and how it can be improved.
3. Investigating the effects of this compound on non-target organisms, such as bees and other pollinators, to better understand its environmental impact.
4. Developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
5. Studying the potential health effects of long-term exposure to this compound in humans and other animals.
Overall, this compound is a highly effective insect repellent that has been extensively studied for its effectiveness and safety. While there are some limitations and potential environmental concerns associated with its use, it remains one of the most widely used and effective insect repellents in the world.
Méthodes De Synthèse
N-benzyl-2,4-dichloro-N-ethylbenzamide can be synthesized by the reaction of ethyl benzoyl chloride with benzyl chloride in the presence of a base. The resulting product is then purified by distillation or recrystallization. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-benzyl-2,4-dichloro-N-ethylbenzamide has been extensively studied for its effectiveness as an insect repellent. It has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. This compound works by blocking the insects' ability to detect human odors, making it difficult for them to locate and bite humans.
Propriétés
IUPAC Name |
N-benzyl-2,4-dichloro-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-9-8-13(17)10-15(14)18/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUSNRMGEMRRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5887019.png)

![3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5887030.png)

![dimethyl 5-[(2,4-dimethylbenzoyl)amino]isophthalate](/img/structure/B5887041.png)
![N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5887044.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887046.png)
![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5887052.png)


![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)